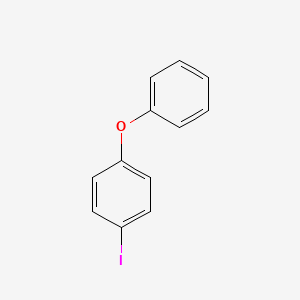

1-Iodo-4-phenoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKOUDYNKRCDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334337 | |

| Record name | 1-Iodo-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2974-94-9 | |

| Record name | 1-Iodo-4-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iododiphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Defining the Molecular Architecture of a Key Synthetic Building Block

An In-Depth Technical Guide to the Structural Analysis of 1-Iodo-4-phenoxybenzene

This compound is a diaryl ether that serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular frameworks relevant to materials science and pharmaceutical development. Its structure, featuring a flexible ether linkage between two distinct aromatic rings—one of which is functionalized with a heavy iodine atom—presents a unique subject for comprehensive structural elucidation. The precise characterization of its conformational preferences, electronic properties, and bond metrics is paramount for predicting its reactivity and designing its applications.

This guide provides a multi-faceted approach to the structural analysis of this compound. Moving beyond a simple recitation of data, we will explore the causality behind the selection of analytical techniques and interpret the results in an integrated fashion. We will employ a synergistic combination of X-ray crystallography for solid-state analysis, a suite of spectroscopic methods (NMR, IR, and Mass Spectrometry) for characterization in various states, and computational modeling to provide theoretical validation. This document is intended for researchers and professionals who require a robust and validated understanding of this molecule's core structure.

The Static Blueprint: Solid-State Conformation via X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

A self-validating protocol for the crystallographic analysis of a small molecule like this compound is as follows:

-

Crystal Growth (Self-Validation Step): High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The formation of well-defined, non-twinned crystals is the first validation of sample purity and suitability.

-

Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to higher resolution data.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods, which locate the position of the heavy iodine atom first, followed by the lighter atoms. The model is then refined against the experimental data, a process that minimizes the difference between observed and calculated structure factors to yield the final, high-precision atomic coordinates.[1][2]

Data Presentation: Expected Structural Parameters

Based on known structures of similar diaryl ethers and iodinated aromatic compounds, the key intramolecular parameters for this compound can be predicted.

| Parameter | Expected Value | Rationale & Authoritative Comparison |

| C—I Bond Length | ~2.10 Å | Consistent with C-I bonds in other iodo-aromatic structures. |

| C—O Bond Lengths | ~1.40 Å | Typical for aryl-ether C-O bonds. |

| C—O—C Bond Angle | ~118-120° | The flexibility of this angle is a key determinant of the molecule's overall conformation. |

| Torsion Angles (defining ring orientation) | Variable | The two phenyl rings are not expected to be coplanar due to steric hindrance, resulting in a twisted conformation. |

Visualization: Molecular Geometry

// Atom definitions I [label="I", fillcolor="#34A853", pos="2.5,0!"]; C4 [label="C", fillcolor="#5F6368", pos="1.5,0!"]; C3 [label="C", fillcolor="#5F6368", pos="1,-0.87!"]; C2 [label="C", fillcolor="#5F6368", pos="0,-0.87!"]; C1 [label="C", fillcolor="#5F6368", pos="-0.5,0!"]; C6 [label="C", fillcolor="#5F6368", pos="0,0.87!"]; C5 [label="C", fillcolor="#5F6368", pos="1,0.87!"]; O [label="O", fillcolor="#EA4335", pos="-1.5,0!"]; C1_prime [label="C", fillcolor="#5F6368", pos="-2.5,0!"]; C2_prime [label="C", fillcolor="#5F6368", pos="-3,-0.87!"]; C3_prime [label="C", fillcolor="#5F6368", pos="-4,-0.87!"]; C4_prime [label="C", fillcolor="#5F6368", pos="-4.5,0!"]; C5_prime [label="C", fillcolor="#5F6368", pos="-4,0.87!"]; C6_prime [label="C", fillcolor="#5F6368", pos="-3,0.87!"];

// Bonding I -- C4; C4 -- C3; C4 -- C5; C3 -- C2; C2 -- C1; C1 -- C6; C1 -- O; C6 -- C5; O -- C1_prime; C1_prime -- C2_prime; C1_prime -- C6_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; }

Caption: Ball-and-stick representation of this compound.

A Dynamic Profile: Spectroscopic Characterization

Spectroscopic techniques provide a wealth of information that is complementary to crystallography. They allow for the analysis of the molecule in solution or solid states and confirm the presence of functional groups, connectivity, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity in Solution

Expertise & Causality: NMR is the most powerful technique for determining the chemical structure of organic molecules in solution. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, NMR is crucial to confirm the 1,4-substitution pattern on the iodinated ring and the overall connectivity.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

The following data has been reported for this compound.[3]

Table 1: ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Rationale |

| ¹H | 6.72-6.82 | m (2H), H-2', H-6' | Protons ortho to the ether linkage on the unsubstituted ring, shielded. |

| ¹H | 6.95-7.05 | m (2H), H-3, H-5 | Protons ortho to the iodine atom, deshielded by iodine. |

| ¹H | 7.13 | t, J = 7.4 Hz (1H), H-4' | Proton para to the ether linkage on the unsubstituted ring. |

| ¹H | 7.29-7.41 | m (2H), H-3', H-5' | Protons meta to the ether linkage on the unsubstituted ring. |

| ¹H | 7.53-7.70 | m (2H), H-2, H-6 | Protons meta to the iodine atom, most deshielded on this ring. |

| ¹³C | 86.0 | C-4 (C-I) | The carbon directly attached to iodine is significantly shielded by the heavy atom effect. |

| ¹³C | 119.3, 121.0, 121.2, 123.9 | Aromatic CH | Signals corresponding to the various protonated aromatic carbons. |

| ¹³C | 130.0, 138.8, 139.0 | Aromatic CH | Aromatic CH signals in the deshielded region. |

| ¹³C | 156.7, 157.6 | C-1, C-1' (C-O) | Quaternary carbons bonded to the ether oxygen, highly deshielded. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this molecule, IR is used to verify the C-O-C ether linkage and the aromatic nature of the rings.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 3100-3000 | Aromatic C—H Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the phenyl rings.[4] |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | Multiple sharp bands confirming the aromatic skeletons. |

| ~1240 | Aryl-O Asymmetric Stretch | Strong | A very strong and characteristic absorption for aryl ethers.[4] |

| ~1050 | Aryl-O Symmetric Stretch | Medium | Complements the asymmetric stretch in identifying the ether. |

| Below 600 | C—I Stretch | Medium | The C-I bond vibration occurs at low frequency due to the heavy mass of the iodine atom.[4] |

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Expertise & Causality: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous confirmation of its molecular formula. Furthermore, the fragmentation pattern observed under ionization provides a "fingerprint" that can corroborate the proposed structure.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection and Separation: Inject the solution into the GC, where the compound is volatilized and separated from any impurities on a capillary column.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized (typically by Electron Ionization, EI). The resulting ions are separated by their m/z ratio and detected.

-

Molecular Ion (M⁺): The spectrum shows a prominent molecular ion peak at m/z = 296.00 , which corresponds to the molecular weight of C₁₂H₉IO.[3] This provides definitive confirmation of the molecular formula.

-

Fragmentation Pattern: In EI-MS, the molecular ion can fragment in predictable ways. For this compound, key expected fragments would include:

-

[M - I]⁺ (m/z = 169): Loss of the iodine radical, a common fragmentation for iodo-aromatics.

-

[C₆H₅O]⁺ (m/z = 93): Cleavage of the ether bond to form the phenoxy cation.

-

[C₆H₅]⁺ (m/z = 77): Phenyl cation.

-

Visualization: Integrated Spectroscopic Workflow

Caption: Workflow showing how different spectroscopic techniques contribute to a validated structure.

Theoretical Corroboration: Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings.[5] By calculating the molecule's properties from first principles, we can create a theoretical model that, if accurate, corroborates the experimental structural assignment. Discrepancies between computed and experimental data can reveal subtle structural effects or suggest a need to reconsider the initial assignment.

Methodology: Density Functional Theory (DFT)

-

Structure Input: An initial 3D structure of this compound is built.

-

Geometry Optimization: The geometry is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311G(d,p) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the heavy iodine atom.

-

Property Calculation: Following optimization, vibrational frequencies (for IR spectrum prediction) and NMR chemical shifts (using the GIAO method) are calculated at the same level of theory.[6]

Data Presentation: Comparison of Experimental and Computed Data

A trustworthy analysis requires comparing the theoretical data directly against experimental results.

Table 3: Comparative Analysis of Experimental vs. DFT-Predicted Data

| Parameter | Experimental Value | Typical DFT-Predicted Value | Correlation |

| ¹³C Shift (C-I) | 86.0 ppm[3] | ~85-90 ppm | Excellent agreement validates the heavy atom effect. |

| ¹³C Shift (C-O) | 156.7, 157.6 ppm[3] | ~155-160 ppm | Strong correlation confirms the assignment of the ether-linked carbons. |

| IR Freq. (C-O-C) | Expected ~1240 cm⁻¹ | ~1220-1260 cm⁻¹ (scaled) | Predicted frequency should align well with the strongest band in the fingerprint region. |

| C-O-C Angle | Not measured | ~119° | DFT provides a precise prediction for the key angle defining the molecular shape. |

Visualization: Computational Analysis Workflow

Caption: Workflow for the computational validation of molecular structure.

Conclusion: A Synthesized and Validated Structural Model

Through the integrated application of X-ray crystallography, multi-technique spectroscopy, and computational modeling, we can assemble a high-confidence structural model of this compound. Crystallography provides the definitive solid-state architecture, while NMR confirms the atomic connectivity and substitution pattern in solution. IR spectroscopy rapidly verifies the presence of key functional groups, and mass spectrometry confirms the molecular formula and integrity. Finally, DFT calculations serve as a crucial validation step, demonstrating that our experimental data is consistent with a theoretically sound model. This comprehensive approach ensures a trustworthy and robust structural characterization, providing a solid foundation for any researcher utilizing this compound in further scientific endeavors.

References

-

Li, A., et al. (2013). Mass spectrometric characterization of halogenated flame retardants. Rapid Communications in Mass Spectrometry, 27(13), 1493-1504. Available at: [Link]

-

Ranjitha, P. K., et al. (2021). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520399, 4-Iododiphenyl ether. PubChem. Available at: [Link]

-

Ma, R., et al. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available at: [Link]

-

Capelli, D., et al. (2019). Dichloroenol Ethers X-ray Analysis in the Mechanistic Elucidation of Ynol Ethers Formation. Molecules, 24(15), 2789. Available at: [Link]

-

Bakke, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available at: [Link]

-

Stenutz, R. (n.d.). 1-iodo-4-methoxybenzene. Stenutz. Available at: [Link]

-

O'Connor, R. M., & Lias, S. G. (1988). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 60(12), 343R-358R. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12495, 1-Iodo-4-nitrobenzene. PubChem. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69676, 4-Iodoanisole. PubChem. Available at: [Link]

-

Hosten, E. C., & Betz, R. (2020). The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. Available at: [Link]

-

Chemsrc. (n.d.). 1-Iodo-4-(4-methoxyphenoxy)benzene. Chemsrc. Available at: [Link]

-

Kunciw, D. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. ChemBioChem, 24(19), e202300350. Available at: [Link]

-

LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

Shomu's Biology. (2016). X Ray Crystallography and X Ray Diffraction. YouTube. Available at: [Link]

-

Henry, N. F. M., et al. (1962). International tables for X-ray crystallography. Semantic Scholar. Available at: [Link]

-

Wikipedia. (n.d.). Pannarin. Wikipedia. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Electrophilic Iodination of Diphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl ether and its halogenated derivatives are fundamental building blocks in the synthesis of pharmaceuticals and advanced materials. The introduction of iodine into the diphenyl ether scaffold via electrophilic iodination is a key synthetic transformation, creating versatile intermediates for subsequent cross-coupling reactions. This guide provides an in-depth technical overview of the electrophilic iodination of diphenyl ether, covering the reaction mechanism, a comparative analysis of common iodinating agents, and a detailed, validated experimental protocol. The content is structured to provide both a strong theoretical grounding and practical, actionable insights for laboratory application.

Introduction: The Strategic Importance of Iodinated Diphenyl Ethers

The diphenyl ether moiety is a prevalent structural feature in numerous biologically active compounds and functional polymers. Its chemical robustness and conformational flexibility make it an attractive scaffold in drug design. The selective installation of an iodine atom onto the aromatic rings of diphenyl ether significantly enhances its synthetic utility. Iodoarenes are particularly valuable as precursors in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Consequently, the efficient and regioselective iodination of diphenyl ether is a critical process in the development of new chemical entities.

Mechanistic Underpinnings: Electrophilic Aromatic Substitution (SEAr)

The iodination of diphenyl ether proceeds through a classic electrophilic aromatic substitution (SEAr) mechanism. The ether oxygen atom acts as an activating group, donating electron density to the phenyl rings via resonance, thus increasing their nucleophilicity and making them more susceptible to attack by an electrophile.

Core Mechanistic Steps:

-

Generation of the Iodine Electrophile (I⁺): Unlike bromination and chlorination, molecular iodine (I₂) is a relatively weak electrophile and typically requires activation. This is usually achieved by reacting I₂ with an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent iodinating species, often conceptualized as the iodonium ion (I⁺).[1][2]

-

Formation of the Sigma Complex (Arenium Ion): The π-electron system of one of the diphenyl ether's aromatic rings attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A weak base present in the reaction medium abstracts a proton from the carbon atom to which the iodine is attached. This restores the aromaticity of the ring, yielding the iodinated diphenyl ether product.

The ether linkage is an ortho, para-directing group. This directing effect arises from the ability of the oxygen's lone pairs to stabilize the positive charge in the sigma complex through resonance, particularly when the electrophilic attack occurs at the ortho or para positions. Due to steric hindrance from the adjacent phenyl ring, substitution is often favored at the less hindered para position.

Figure 1: Generalized mechanism for the electrophilic iodination of diphenyl ether.

A Comparative Overview of Iodinating Systems

The selection of the iodinating agent and reaction conditions is paramount for achieving high yield and regioselectivity. Various reagents and systems have been developed for the iodination of aromatic compounds.

| Iodinating System | Key Components | Typical Conditions | Advantages | Disadvantages |

| Iodine/Oxidizing Agent | I₂, Nitric Acid (HNO₃) or H₂O₂ | Acetic Acid, H₂SO₄ (cat.), RT | Cost-effective and readily available reagents.[3] | Can require harsh acidic conditions; potential for side reactions like nitration.[3] |

| Iodine Monochloride (ICl) | ICl | Acetic Acid or CH₂Cl₂, RT | Highly reactive, often resulting in good yields and high regioselectivity.[4][5] | Moisture sensitive and can be challenging to handle. |

| N-Iodosuccinimide (NIS) | NIS, Triflic Acid (TfOH) or H₂SO₄ | Acetonitrile or CH₂Cl₂, 0 °C to RT | Mild reaction conditions, high yields, and excellent regioselectivity.[6][7][8][9] | Higher reagent cost compared to I₂-based systems. |

| Bis(pyridine)iodonium(I) tetrafluoroborate (Barluenga's Reagent) | Ipy₂BF₄ | CH₂Cl₂, RT | A mild and highly electrophilic reagent, effective for a wide range of substrates.[10][11][12] | Requires preparation of the reagent, which can be complex.[11][12] |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | DIH, H₂SO₄ | Organic Solvents, 0 °C to RT | High reactivity and selectivity; byproducts are easily removed by aqueous extraction.[13][14] | Requires a strong acid for activation with less reactive substrates.[14] |

Field-Proven Experimental Protocol: Synthesis of 4-Iododiphenyl Ether

This protocol provides a detailed, step-by-step methodology for the regioselective para-iodination of diphenyl ether using an iodine/hydrogen peroxide system. This method is both efficient and cost-effective for laboratory-scale synthesis.

4.1. Materials and Reagents

-

Diphenyl ether (99%)

-

Iodine (99.8%)

-

Glacial Acetic Acid (≥99.7%)

-

Concentrated Sulfuric Acid (95-98%)

-

Hydrogen Peroxide (30% w/w in H₂O)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diphenyl ether (1.70 g, 10.0 mmol) and iodine (1.27 g, 5.0 mmol) in 25 mL of glacial acetic acid.

-

Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid to the reaction mixture.

-

Initiation of Iodination: Cool the flask in an ice bath to between 0 and 10 °C. Using a dropping funnel, add 30% hydrogen peroxide (1.13 mL, 11.0 mmol) dropwise over 20-30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the complete addition of hydrogen peroxide, remove the ice bath and allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 3-5 hours.

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into 150 mL of ice-cold water.

-

Workup: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic purple color of iodine is no longer visible. Subsequently, neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to yield pure 4-iododiphenyl ether.

Figure 2: Experimental workflow for the synthesis of 4-iododiphenyl ether.

Conclusion and Future Perspectives

The electrophilic iodination of diphenyl ether remains a highly relevant and valuable transformation in organic synthesis. A thorough understanding of the reaction mechanism and the various available iodinating agents allows for the rational selection of reaction conditions to achieve the desired outcome. The presented protocol offers a reliable and scalable method for the synthesis of 4-iododiphenyl ether, a key intermediate for further functionalization. Future advancements in this field are likely to focus on the development of more sustainable and environmentally friendly catalytic systems that operate under even milder conditions, further enhancing the utility of this important reaction.

References

- Title: Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Source: Russian Journal of Organic Chemistry.

-

Title: Bis(pyridine)iodonium(I) tetrafluoroborate. Source: Wikipedia. [Link]

- Title: Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Source: The Journal of Organic Chemistry.

- Title: N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. Source: Organic & Biomolecular Chemistry.

-

Title: Barluenga's Reagent. Source: Chem-Station Int. Ed. [Link]

-

Title: Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Source: ResearchGate. [Link]

-

Title: Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Source: Chemia. [Link]

- Title: Method for making 4,4'-dihydroxydiphenyl ether.

- Title: Process for the preparation of 4,4'-dihydroxydiphenyl ether.

- Title: Iodination of activated aromatics by using I2/ HNO3/AcOH. Source: Baba Farid Group of Institutions.

- Title: Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. Source: Russian Journal of Organic Chemistry.

- Title: Process for the preparation of 4,4'-dihydroxydiphenyl ether.

-

Title: A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Source: MDPI. [Link]

-

Title: Electrophilic halogenation. Source: Wikipedia. [Link]

-

Title: 1,3-Diiodo-5,5-dimethylhydantoin - An Efficient Reagent for Iodination of Aromatic Compounds. Source: ResearchGate. [Link]

-

Title: Iodination (SEAr). Source: Common Organic Chemistry. [Link]

-

Title: Regioselective iodination of hydroxylated aromatic ketones. Source: Arkat USA. [Link]

-

Title: Other Aromatic Substitutions. Source: Chemistry LibreTexts. [Link]

Sources

- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 4. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]

- 10. 双(吡啶)四氟硼化碘 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 12. Barluenga’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Iodo-4-phenoxybenzene: From Historical Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-4-phenoxybenzene is a key aromatic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its strategic importance lies in the diaryl ether motif, a common feature in many biologically active compounds and advanced materials. This guide provides a comprehensive overview of this compound, tracing its historical context from the advent of seminal cross-coupling reactions to its current applications. We will delve into the core synthetic methodologies, namely the Ullmann condensation and the Buchwald-Hartwig C-O coupling, providing detailed mechanistic insights and practical, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers by not only detailing synthetic procedures but also explaining the underlying principles that guide experimental design and optimization.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The "discovery" of this compound is not marked by a single, celebrated event but is rather intertwined with the development of synthetic methodologies that enabled the formation of diaryl ether linkages. The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a variety of pharmaceuticals and natural products due to its conformational flexibility and ability to engage in key biological interactions.[1][2][3][4] The journey to efficiently synthesize molecules like this compound began with the pioneering work of Fritz Ullmann in the early 20th century.

Historical Context and Key Synthetic Milestones

The synthesis of diaryl ethers, and by extension this compound, has been dominated by two major cross-coupling strategies: the Ullmann condensation and the more recent palladium-catalyzed Buchwald-Hartwig reaction.

The Ullmann Condensation: A Century of C-O Bond Formation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[5][6] Initially, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder, which limited its substrate scope and functional group tolerance.[7][8]

The general transformation for the synthesis of this compound via an Ullmann-type reaction would involve the coupling of a phenoxide with 1,4-diiodobenzene or the coupling of 4-iodophenoxide with iodobenzene.

Over the decades, significant advancements have been made, including the use of copper salts (e.g., CuI, CuBr) and the introduction of ligands to facilitate the reaction under milder conditions.[9] These improvements have greatly expanded the utility of the Ullmann condensation in organic synthesis.

The Buchwald-Hartwig Reaction: A Paradigm Shift in Cross-Coupling

The late 20th century witnessed a revolution in cross-coupling chemistry with the development of palladium-catalyzed reactions. The Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, provided a milder and more versatile alternative to the Ullmann condensation.[10][11][12] This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an aryl halide or triflate with an alcohol or phenol.[13][14]

The Buchwald-Hartwig reaction generally offers higher yields, broader substrate scope, and milder reaction conditions compared to the classical Ullmann condensation.[15] For the synthesis of this compound, this would typically involve the coupling of phenol with 1,4-diiodobenzene.

Core Synthetic Methodologies: A Detailed Examination

The choice between the Ullmann condensation and the Buchwald-Hartwig reaction for the synthesis of this compound depends on several factors, including substrate availability, functional group tolerance, and desired scale of the reaction.

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation has been a subject of extensive study. While not fully elucidated for all systems, a generally accepted pathway involves the following key steps:

-

Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt in the presence of a base.

-

Oxidative Addition: The aryl halide (e.g., 1,4-diiodobenzene) undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

-

Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) species, regenerating a copper(I) species that can re-enter the catalytic cycle.

Mechanism of the Buchwald-Hartwig C-O Coupling

The catalytic cycle of the Buchwald-Hartwig C-O coupling is well-established and proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1,4-diiodobenzene) to form a Pd(II) complex.

-

Ligand Exchange/Alkoxide Formation: The phenol coordinates to the Pd(II) center, and subsequent deprotonation by a base generates a palladium alkoxide complex.

-

Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the diaryl ether product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via both the Ullmann condensation and the Buchwald-Hartwig reaction. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established procedures for Ullmann-type couplings.[16]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Diiodobenzene | 329.91 | 3.30 g | 10.0 mmol |

| Phenol | 94.11 | 0.94 g | 10.0 mmol |

| Copper(I) iodide (CuI) | 190.45 | 0.19 g | 1.0 mmol |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 mmol |

| Pyridine | 79.10 | 20 mL | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (3.30 g, 10.0 mmol), phenol (0.94 g, 10.0 mmol), copper(I) iodide (0.19 g, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Solvent Addition: Add pyridine (20 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 115°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M hydrochloric acid (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig C-O Coupling

This protocol is based on modern palladium-catalyzed C-O coupling methodologies.[17][18]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Diiodobenzene | 329.91 | 3.30 g | 10.0 mmol |

| Phenol | 94.11 | 1.04 g | 11.0 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 mmol |

| Xantphos | 578.68 | 174 mg | 0.3 mmol |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 4.56 g | 14.0 mmol |

| Toluene (anhydrous) | 92.14 | 40 mL | - |

Procedure:

-

Reaction Setup: In a glovebox, to a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (92 mg, 0.1 mmol), Xantphos (174 mg, 0.3 mmol), and cesium carbonate (4.56 g, 14.0 mmol).

-

Addition of Reactants: Add 1,4-diiodobenzene (3.30 g, 10.0 mmol) and phenol (1.04 g, 11.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (40 mL) to the flask.

-

Reaction: Seal the Schlenk flask and heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₉IO |

| Molar Mass | 296.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 43-46 °C |

| Boiling Point | 168-170 °C at 10 mmHg |

| CAS Number | 2974-94-9[19] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.66 (d, J = 8.8 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.14 (t, J = 7.4 Hz, 1H), 7.01 (d, J = 7.8 Hz, 2H), 6.89 (d, J = 8.8 Hz, 2H).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 157.9, 157.1, 138.5, 129.9, 124.1, 120.9, 119.2, 86.4.

-

Mass Spectrometry (EI): m/z (%) = 296 (M⁺, 100), 169, 141, 77.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive carbon-iodine bond, which readily participates in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings).[20] This allows for the introduction of diverse functionalities at the 4-position of the phenoxy ring, enabling the synthesis of a wide range of complex molecules.

The diaryl ether motif is present in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2][4] While specific examples where this compound is a direct precursor are often proprietary, its utility lies in the construction of analogs of biologically active diaryl ethers. For instance, the diaryl ether core is found in anticancer agents like Sorafenib and Ibrutinib, as well as in nonsteroidal anti-inflammatory drugs (NSAIDs) such as Nimesulide.[2] The ability to functionalize the iodo-substituted ring of this compound provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis. Its historical development is a testament to the evolution of cross-coupling chemistry, from the harsh conditions of the classical Ullmann condensation to the milder and more efficient palladium-catalyzed Buchwald-Hartwig reaction. This guide has provided a comprehensive overview of its synthesis, including detailed mechanistic discussions and practical experimental protocols. For researchers in the pharmaceutical and materials science fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and construction of novel and complex molecular architectures.

References

-

Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern aromatischer Nitrokörper. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Selected examples of pharmaceutically important diaryl ether derivatives. ResearchGate. [Link]

-

Szemerédi, D.; et al. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules2023 , 28 (3), 1196. [Link]

-

Ullmann Condensation. SynArchive. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

-

Diaryl ether derivatives as anticancer agents - A review. ResearchGate. [Link]

-

Innovation in immuno-oncology: Leading companies in bridged diaryl derivatives-based cancer drug compositions. Pharmaceutical Technology. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

-

Ullmann reaction. L.S.College, Muzaffarpur. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

4-Iododiphenyl ether. PubChem. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. [Link]

-

Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ResearchGate. [Link]

-

Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. [Link]

-

CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. real.mtak.hu [real.mtak.hu]

- 19. 4-Iododiphenyl ether | C12H9IO | CID 520399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Who are the leading innovators in bridged diaryl derivatives-based cancer drug compositions for the pharmaceutical industry? [pharmaceutical-technology.com]

fundamental reactivity of aryl iodides in catalysis

An In-depth Technical Guide to the Fundamental Reactivity of Aryl Iodides in Catalysis

Authored by: Gemini, Senior Application Scientist

Introduction: The Preeminence of the Carbon-Iodine Bond in Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds—the choice of the aryl halide is a critical parameter that dictates reaction efficiency and scope.[1] Among the common aryl halides (Ar-I, Ar-Br, Ar-Cl, Ar-F), aryl iodides hold a position of prominence due to their exceptional reactivity. This guide offers an in-depth exploration of the fundamental principles governing the reactivity of aryl iodides, providing researchers, scientists, and drug development professionals with the technical insights necessary for rational reaction design, catalyst selection, and process optimization. We will delve into the core mechanistic steps, explain the causality behind experimental choices, and provide field-proven strategies to harness the full potential of these versatile substrates.

The superior performance of aryl iodides is fundamentally rooted in the properties of the carbon-iodine (C-I) bond. Compared to other halogens, iodine is larger, more polarizable, and forms a weaker, longer bond with carbon. This inherent weakness is the primary reason for the generally observed reactivity trend in palladium-catalyzed cross-coupling: Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] The lower bond dissociation energy of the C-I bond means it is more readily cleaved in the crucial oxidative addition step of the catalytic cycle, often leading to faster reaction rates and milder conditions.[1]

The Catalytic Cycle: A Mechanistic Deep Dive

The power of aryl iodides is best understood by examining their behavior within the canonical palladium-catalyzed cross-coupling cycle. This cycle is broadly composed of three key steps: oxidative addition, transmetalation (in the case of Suzuki or Stille coupling) or a related step, and reductive elimination.[3][4]

Oxidative Addition: The Rate-Determining Gateway

Oxidative addition is the initial and often rate-determining step in which the low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.[4] This converts the palladium from its Pd(0) oxidation state to Pd(II), forming a square planar organopalladium(II) complex.[3]

The facility of this step is directly correlated with the C-X bond strength. The weak C-I bond makes aryl iodides exceptionally reactive substrates for oxidative addition.[1][2] This high reactivity allows these reactions to proceed under mild conditions and with a broader range of functional groups compared to their bromide or chloride counterparts. In some cases, such as the Heck reaction, the oxidative addition to aryl iodides is so facile that it can proceed efficiently without the need for sophisticated phosphine ligands.[5][6]

The mechanism can be influenced by the nature of the catalyst. Density functional theory (DFT) studies suggest that the reaction can proceed through stable four-coordinate intermediates where the aryl iodide coordinates to the palladium center via the iodine atom before C-I bond cleavage occurs.[7][8]

Caption: Oxidative addition of an aryl iodide to a Pd(0) catalyst.

Transmetalation and Related Steps

Following oxidative addition, the newly formed arylpalladium(II) halide complex engages with the nucleophilic coupling partner.

-

Suzuki-Miyaura Coupling: A base activates the organoboron species (e.g., a boronic acid) to form a boronate complex. This species then undergoes transmetalation, transferring its organic group to the palladium center and displacing the iodide ligand.[3][9][10]

-

Buchwald-Hartwig Amination: The amine substrate coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, leading to the formation of a palladium amido complex and displacing the iodide.[11]

-

Heck Reaction: The alkene substrate coordinates to the arylpalladium(II) complex, followed by a migratory insertion (syn-carbopalladation) of the aryl group onto the alkene.[4][12]

While aryl iodides excel in oxidative addition, the resulting iodide anion can sometimes be problematic. In Buchwald-Hartwig aminations, the iodide can form stable, unreactive bridging palladium iodide dimers, which can inhibit the catalyst.[13][14][15] This is a crucial field insight: the choice of solvent and ligand becomes paramount. Using solvents like toluene, where the iodide salt byproduct is poorly soluble, can prevent catalyst inhibition.[14][15][16] Similarly, bulky biarylphosphine ligands can prevent the formation of these inactive dimers.[13][15]

Reductive Elimination: Forging the New Bond

This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.[3][11]

The electronic properties of the aryl group play a significant role. For many C-C, C-N, and C-S bond formations, electron-withdrawing groups on the aryl ring can accelerate reductive elimination.[17] However, the opposite trend has been observed for the reductive elimination of aryl nitriles, which is faster for aryl groups bearing electron-donating substituents.[18] This highlights the nuanced electronic effects at play in the final bond-forming step.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Quantitative Comparison of Aryl Halide Reactivity

The theoretical advantages of aryl iodides are borne out in quantitative experimental data. Their high reactivity translates directly into higher yields and faster reaction times under comparable conditions.

| Aryl Halide | C-X Bond Energy (kcal/mol) | Relative Reactivity Trend | Typical Reaction Conditions |

| Ar-I | ~65 | Highest | Mild (often room temp. to 80 °C), tolerant of various ligands. |

| Ar-Br | ~81 | High | Moderate (typically 80-120 °C), often requires phosphine ligands. |

| Ar-Cl | ~96 | Low | Forcing (>120 °C), requires highly active, bulky, electron-rich ligands. |

| Ar-F | ~123 | Very Low | Extremely difficult to activate; requires specialized catalysts. |

| Note: Bond energies are approximate. The data in this table is a representative synthesis from multiple sources to illustrate the general trend.[1] |

Experimental Protocol: Comparative Analysis of Aryl Halide Reactivity in Suzuki-Miyaura Coupling

This protocol provides a self-validating system to directly compare the reactivity of an aryl iodide versus an aryl bromide.

Objective: To quantify the difference in reaction rate and final yield for the coupling of 4-iodoanisole vs. 4-bromoanisole with phenylboronic acid.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine [PPh₃]

-

4-Iodoanisole

-

4-Bromoanisole

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Dodecane (internal standard for GC analysis)

-

Reaction vials, magnetic stir bars, heating block

Procedure:

-

Catalyst Pre-formation (in situ): In a glovebox, prepare a stock solution of the Pd(0) catalyst by dissolving Pd(OAc)₂ (1 mol%) and PPh₃ (4 mol%) in toluene. The ligand-to-metal ratio is chosen to ensure a stable, active catalyst.

-

Reaction Setup:

-

To two separate, identical reaction vials, add phenylboronic acid (1.2 equivalents) and K₂CO₃ (2.0 equivalents).

-

To Vial A, add 4-iodoanisole (1.0 equivalent).

-

To Vial B, add 4-bromoanisole (1.0 equivalent).

-

Add a magnetic stir bar and dodecane (0.2 equivalents) as an internal standard to each vial.

-

-

Reaction Initiation:

-

Add an equal volume of the catalyst stock solution via syringe to each vial to initiate the reaction.

-

Place both vials in a pre-heated heating block set to 80 °C and begin vigorous stirring.

-

-

Monitoring and Data Collection:

-

At timed intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

-

Quench the aliquot by diluting it in a vial containing ethyl acetate and a small amount of water.

-

Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of starting material and formation of the product (4-methoxybiphenyl) relative to the internal standard.

-

-

Data Processing:

-

Calculate the percent yield at each time point for both reactions.

-

Plot yield versus time for both the aryl iodide and aryl bromide reactions to visually compare the reaction rates.

-

Caption: Workflow for comparative experimental analysis.

Conclusion: Strategic Application in Synthesis

The high reactivity of aryl iodides makes them the electrophile of choice for developing new synthetic methodologies, for complex molecule synthesis where mild conditions are paramount, and for reactions involving less reactive coupling partners. While their cost and availability can be a consideration compared to aryl chlorides, the investment is often justified by higher yields, simpler purification, faster reaction times, and a broader substrate scope.[1] However, as demonstrated in Buchwald-Hartwig amination, a deep understanding of the potential for catalyst inhibition by the iodide byproduct is essential for robust reaction development.[15][16] By appreciating both the inherent advantages of the weak C-I bond and the nuanced behavior of the resulting iodide anion within the catalytic cycle, researchers can fully exploit the power of aryl iodides to accelerate discovery and development in chemistry.

References

- Reductive Elimination from Arylpalladium Cyanide Complexes. Journal of the American Chemical Society.

- Reductive Elimination of Aryl Halides

- Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Statistical Modeling Techniques. The Doyle Group - UCLA.

- Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. The Hartwig Group.

- Electronic Dependence of C−O Reductive Elimination from Palladium (Aryl)neopentoxide Complexes. Journal of the American Chemical Society.

- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

- A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. 4-(4-bromophenyl)-1-butanol. Benchchem.

- Buchwald–Hartwig amin

- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

- Heck Reaction. Chemistry LibreTexts.

- Mechanisms of the Mizoroki–Heck Reaction. SciSpace.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.

- Heck Reaction. Alfa Chemistry.

- Heck Reaction Mechanism. BYJU'S.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Buchwald-Hartwig Amin

- An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.

- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. byjus.com [byjus.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Exploring the Chemical Space of Phenoxybenzene Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The phenoxybenzene scaffold is a privileged structural motif in medicinal chemistry, underpinning the pharmacophores of numerous clinically relevant agents. Its unique conformational flexibility and ability to engage in various intermolecular interactions have established it as a versatile template for the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the chemical space of phenoxybenzene derivatives, intended for researchers, scientists, and drug development professionals. We will navigate the key synthetic strategies for accessing this chemical class, delve into the critical analytical techniques for their characterization, and illuminate the structure-activity relationships (SAR) that govern their biological activities, with a particular focus on their applications as kinase inhibitors and anti-cancer agents. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.

Introduction: The Phenoxybenzene Core - A Privileged Scaffold in Medicinal Chemistry

The diphenyl ether, or phenoxybenzene, framework is more than just a simple aromatic ether. It represents a core structural element that imparts favorable physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The non-coplanar arrangement of the two phenyl rings, connected by a flexible ether linkage, allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This inherent structural advantage has led to the successful development of phenoxybenzene-containing drugs across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

This guide will systematically deconstruct the process of exploring and exploiting the chemical space of phenoxybenzene derivatives, from the initial synthetic design to the evaluation of their biological potential.

Navigating the Synthetic Landscape: Accessing Phenoxybenzene Derivatives

The construction of the diaryl ether linkage is the cornerstone of synthesizing phenoxybenzene derivatives. Two powerful, transition-metal-catalyzed cross-coupling reactions dominate this landscape: the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The choice between these methodologies is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.

The Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis

The Ullmann condensation is a well-established, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[2][3] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have significantly improved its utility and scope.[4][5][6]

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are commonly used. The in-situ formation of a copper(I) phenoxide is a key mechanistic step. The use of ligands can stabilize the copper catalyst and facilitate the reaction at lower temperatures.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the nucleophilic phenoxide.

-

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed to ensure the solubility of the reactants and to reach the required reaction temperatures. However, recent methods have been developed for non-polar solvents like toluene or xylene.[6]

-

Ligands: The addition of ligands, such as N,N-dimethylglycine or L-proline, can accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating reductive elimination.[7]

Visualizing the Ullmann Condensation:

Caption: Generalized workflow for the Ullmann Condensation.

Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis

-

Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Solvent Addition and Inert Atmosphere: Add anhydrous toluene (5 mL). Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired phenoxybenzene derivative.

The Buchwald-Hartwig C-O Coupling: A Versatile and Milder Alternative

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[2][8][9] This palladium-catalyzed reaction exhibits excellent functional group tolerance and generally proceeds under less harsh conditions.[1][10]

Causality of Experimental Choices:

-

Catalyst: A palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a phosphine ligand. The choice of ligand is crucial for the success of the reaction.

-

Ligand: Bulky, electron-rich phosphine ligands, such as BINAP, DPPF, or Xantphos, are essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][9][10]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Visualizing the Buchwald-Hartwig C-O Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and anhydrous toluene (1 mL). Stir at room temperature for 10 minutes.

-

Reactant Preparation: In a separate oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

-

Reaction Assembly: Add the pre-formed catalyst solution to the reactant mixture, followed by additional anhydrous toluene (4 mL).

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.

Structural Elucidation: Characterizing Phenoxybenzene Derivatives

The unambiguous characterization of newly synthesized phenoxybenzene derivatives is paramount. A combination of spectroscopic techniques is employed to confirm the molecular structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Aromatic protons in phenoxybenzene derivatives typically resonate in the downfield region (δ 6.5-8.0 ppm). The coupling patterns (e.g., doublets, triplets, multiplets) reveal the substitution pattern on the aromatic rings.[11]

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those directly attached to the ether oxygen, are characteristic.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further confirm the structure.[12][13][14] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For phenoxybenzene derivatives, the characteristic C-O-C stretching vibration of the diaryl ether is a key diagnostic peak, typically appearing in the region of 1270-1230 cm⁻¹.[15][16][17]

Physicochemical Properties and ADME Considerations

The journey of a potential drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties and ADME profile.[18][19][20] For phenoxybenzene derivatives, careful modulation of these properties is crucial for success.

| Property | Importance in Drug Discovery | Typical Range for Oral Drugs |

| Molecular Weight (MW) | Influences solubility, permeability, and diffusion. | < 500 Da |

| LogP / LogD | Measures lipophilicity, affecting solubility, permeability, and metabolism. | 1 - 5 |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and blood-brain barrier penetration. | < 140 Ų |

| Aqueous Solubility | Essential for absorption and formulation. | > 10 µg/mL |

| pKa | Determines the ionization state at physiological pH, impacting solubility and target binding. | Varies depending on the target |

Structure-Activity Relationships (SAR) of Phenoxybenzene Derivatives

The true power of the phenoxybenzene scaffold lies in the ability to systematically modify its structure to optimize biological activity. Understanding the SAR is a cornerstone of rational drug design.

Phenoxybenzene Derivatives as Kinase Inhibitors

Many phenoxybenzene derivatives have been developed as potent kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.[21][22]

Visualizing a Generic Kinase Signaling Pathway:

Caption: A simplified kinase signaling pathway and the point of intervention for a phenoxybenzene-based inhibitor.

SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors [21]

| Compound ID | R6 | R7 | Aniline Substitution | MEK IC₅₀ (nM) |

| 1a | OCH₃ | OCH₃ | 4-H | 25 |

| 1b | OCH₃ | OCH₃ | 4-F | 15 |

| 1c | OCH₃ | OCH₃ | 4-Cl | 18 |

| 1d | H | H | 4-H | >1000 |

Key SAR Insights:

-

The 3-cyano-4-anilinoquinoline core is essential for activity.

-

Alkoxy groups at the 6- and 7-positions of the quinoline ring significantly enhance potency.

-

Substitution on the phenoxy ring can fine-tune the inhibitory activity.

Phenoxybenzene Derivatives as Anti-Cancer Agents

The phenoxybenzene scaffold is prevalent in a number of anti-cancer agents, often acting through diverse mechanisms, including the inhibition of histone deacetylases and the induction of apoptosis.[23][24][25][26]

SAR of Phenyl Amidrazone Derivatives with Anticancer Activity [25]

| Compound | Phenyl Substituent | Piperazine Moiety | IC₅₀ (µM) vs. Leukemia Cell Line |

| 2a | 4-Cl | N-methyl | 1.5 |

| 2b | 4-F | N-methyl | 2.1 |

| 2c | 4-H | N-methyl | > 50 |

| 2d | 4-Cl | Unsubstituted | 15.3 |

Key SAR Insights:

-

A halogen substituent on the phenyl ring is critical for potent anti-cancer activity.

-

A positive ionizable group on the piperazine fragment, such as a methyl group, enhances potency, likely through improved electrostatic interactions with the target.

Conclusion and Future Perspectives

The chemical space of phenoxybenzene derivatives remains a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies for their preparation are robust and versatile, allowing for the creation of diverse chemical libraries. The continued exploration of their SAR will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel phenoxybenzene derivatives will be a key driver of innovation in drug discovery.

References

-

Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. [Link]

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. ACS Publications. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

-

Graphviz tutorial. YouTube. [Link]

-

Graphviz. Graphviz. [Link]

-

Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

DOT Language. Graphviz. [Link]

-

Physicochemical Properties. Frontage Laboratories. [Link]

-

Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PLOS One. [Link]

-

Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. ResearchGate. [Link]

-

Structural Characterization of Phenoxy Radical with Mass-Correlated Broadband Microwave Spectroscopy. ResearchGate. [Link]

-

Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. National Institutes of Health. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

What Are Dot and Cross Diagrams Covalent Bonds Part 2 Chemistry for All FuseSchool. YouTube. [Link]

-

Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. ResearchGate. [Link]

-

Drawing Lewis Dot Diagrams. YouTube. [Link]

-

phenoxybenzamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

(PDF) Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl). ResearchGate. [Link]

-

Structure–Activity relationships among novel phenoxybenzamine-Related β-Chloroethylamines. ResearchGate. [Link]

-

Structure-Activity Relationship of Novel (Benzoylaminophenoxy)phenol Derivatives as Anti-prostate Cancer Agents. ResearchGate. [Link]

-

Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives. PubMed. [Link]

-

Simple Graph. GraphViz Examples and Tutorial. [Link]

-

Structure-Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]

-

Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. National Institutes of Health. [Link]

-

graph - Graphviz Composite Structure Diagram. Stack Overflow. [Link]

-

Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]

-

Phenoxybenzamine. PubChem. [Link]

-

Physicochemical descriptors and ADME parameters. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationship; Exploration of some Potent Anti-Cancer Phenyl Amidrazone Derivatives. PubMed. [Link]

-

Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. ResearchGate. [Link]

-

Synthesis of substituted benzene derivatives. ResearchGate. [Link]

-

Drawing dot structures (video). Khan Academy. [Link]

-